2-Phenyl-3,4,5,6-tetrapropylpyridine
Description
2-Phenyl-3,4,5,6-tetrapropylpyridine is a substituted pyridine derivative characterized by a phenyl group at the 2-position and four propyl substituents at the 3, 4, 5, and 6 positions of the pyridine ring. Such features make it a candidate for applications in coordination chemistry, catalysis, or material science.
Properties
CAS No. |
440365-49-1 |
|---|---|
Molecular Formula |
C23H33N |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
2-phenyl-3,4,5,6-tetrapropylpyridine |
InChI |
InChI=1S/C23H33N/c1-5-12-19-20(13-6-2)22(15-8-4)24-23(21(19)14-7-3)18-16-10-9-11-17-18/h9-11,16-17H,5-8,12-15H2,1-4H3 |
InChI Key |
HMACXBPOKIHUCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=NC(=C1CCC)C2=CC=CC=C2)CCC)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3,4,5,6-tetrapropylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3,4,5,6-tetrapropylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine compounds.
Scientific Research Applications
2-Phenyl-3,4,5,6-tetrapropylpyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-3,4,5,6-tetrapropylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparison
The most relevant structurally analogous compound in the provided evidence is 2,2':6',2''-Terpyridine (CAS 1148-79-4), a tridentate ligand with three pyridine rings interconnected at the 2-positions. Below is a comparative analysis based on substituent effects and molecular properties:
The tetrapropylpyridine derivative exhibits significantly higher steric hindrance compared to 2,2':6',2''-Terpyridine, which may limit its utility in forming metal complexes. In contrast, the planar terpyridine structure facilitates strong metal coordination, making it a staple in supramolecular chemistry .
Electronic and Reactivity Differences
- This contrasts with terpyridine, where the conjugation across three aromatic rings enhances electron delocalization and stabilizes metal-ligand charge transfer .
- Reactivity : The phenyl group in the tetrapropylpyridine may participate in π-π interactions, whereas terpyridine’s nitrogen lone pairs enable redox-active behavior in catalytic systems.
Research Findings and Limitations
Gaps in Evidence
The provided evidence lacks direct data on this compound, necessitating extrapolation from structurally related compounds. For instance:
- Synthetic Challenges : The tetrapropylpyridine’s synthesis would likely involve multi-step alkylation and aryl coupling, contrasting with terpyridine’s well-established metal-catalyzed coupling routes .
- Application Potential: Terpyridine is widely used in solar cells and sensors, whereas the tetrapropylpyridine’s bulkiness may favor niche applications like hydrophobic coatings or asymmetric catalysis.
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